molecular formula C11H19Cl2N3 B1402439 2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride CAS No. 1361116-98-4

2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride

Cat. No.: B1402439
CAS No.: 1361116-98-4
M. Wt: 264.19 g/mol
InChI Key: ITVYYNTVCJSLHW-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound features a pyrimidine ring substituted with a 3-methylpiperidin-3-yl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method includes the reaction of a suitable pyrimidine derivative with a 3-methylpiperidin-3-yl moiety under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation and purification of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry and batch processing are common methods employed to achieve high yields and purity. The use of catalysts and optimized reaction conditions helps in reducing by-products and improving efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride

  • (1-(2-methylpiperidin-4-yl)pyrrolidin-3-yl)methanol

  • (2-Methylpiperidin-3-yl)methanol

Uniqueness: 2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride stands out due to its specific structural features and the presence of the 3-methylpiperidin-3-yl group, which imparts unique chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications

Properties

IUPAC Name

2-methyl-4-(3-methylpiperidin-3-yl)pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-9-13-7-4-10(14-9)11(2)5-3-6-12-8-11;;/h4,7,12H,3,5-6,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVYYNTVCJSLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2(CCCNC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 2
2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 3
2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 4
2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 5
2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 6
2-Methyl-4-(3-methylpiperidin-3-yl)pyrimidine dihydrochloride

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